NBI-31772 is a small molecule identified by Neurocrine Biosciences []. It acts as a high-affinity ligand for all six IGFBPs, effectively displacing IGF-I from its bound state []. This displacement leads to an increase in free, biologically active IGF-I in circulation [, , , , , ]. NBI-31772 has been primarily investigated for its potential therapeutic applications in various conditions where increasing IGF-I activity is desired, such as diabetes [], muscle injury [], and cerebral ischemia [].
NBI-31772 acts by binding to IGFBPs with high affinity, competing with IGF-I for the same binding site []. This competitive binding leads to the displacement of IGF-I from its complex with IGFBPs, increasing the concentration of free, bioactive IGF-I in circulation [, , , , , ]. This increase in free IGF-I can then interact with its receptor (IGF-IR) and initiate downstream signaling pathways responsible for various physiological effects [].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2